![molecular formula C9H15NO4 B2412709 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one CAS No. 2361608-41-3](/img/structure/B2412709.png)
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one, also known as 3R-morpholino-2-en-1-one, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one is not well understood. However, it has been proposed that the compound exerts its biological activity by modulating the activity of enzymes and receptors involved in various cellular processes. For instance, it has been suggested that this compound inhibits the activity of protein tyrosine phosphatase 1B by binding to its catalytic site and blocking its enzymatic activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been found to possess anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Moreover, this compound has been shown to regulate glucose homeostasis by inhibiting the activity of protein tyrosine phosphatase 1B.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one is its ease of synthesis and availability. The compound can be synthesized in a few steps from commercially available starting materials. Moreover, this compound exhibits a broad range of biological activities, making it a versatile tool for studying various cellular processes. However, one of the limitations of the compound is its poor solubility in aqueous media, which can hinder its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one. One possible direction is to investigate the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and diabetes. Another direction is to explore the structure-activity relationship of the compound and its derivatives to gain insights into the mechanism of action and to develop more potent and selective inhibitors of protein tyrosine phosphatase 1B. Moreover, the use of this compound as a building block for the synthesis of novel biologically active compounds can also be explored.
Métodos De Síntesis
The synthesis of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one involves the reaction of morpholine with acrolein in the presence of a catalytic amount of acid. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been investigated as a potential inhibitor of protein tyrosine phosphatase 1B, which is a therapeutic target for the treatment of type 2 diabetes and obesity. Moreover, this compound has been used as a building block for the synthesis of various biologically active compounds.
Propiedades
IUPAC Name |
1-[(3R)-3-[(1R)-1,2-dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-9(13)10-3-4-14-6-7(10)8(12)5-11/h2,7-8,11-12H,1,3-6H2/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXEBROXCQBFG-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCOC[C@@H]1[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

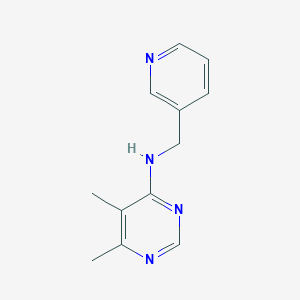


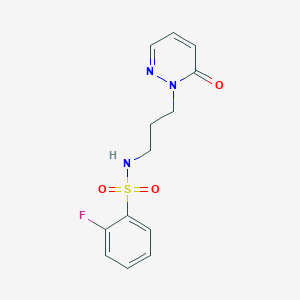

![N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2412633.png)
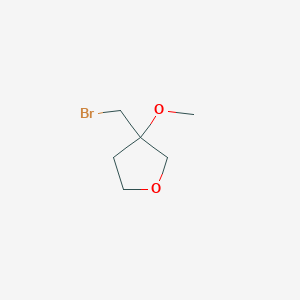
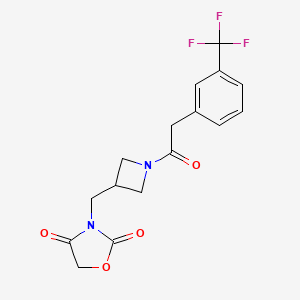
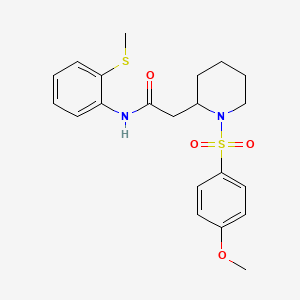
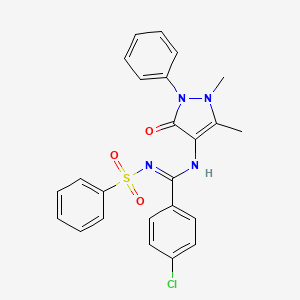
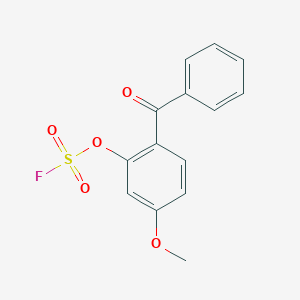

![N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2412648.png)
